molecular formula C10H6S B2951858 4-ETHYNYL-1-BENZOTHIOPHENE CAS No. 153798-78-8

4-ETHYNYL-1-BENZOTHIOPHENE

Cat. No.: B2951858
CAS No.: 153798-78-8
M. Wt: 158.22
InChI Key: QNIPYSRYYARLNY-UHFFFAOYSA-N
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Description

4-Ethynyl-1-benzothiophene (IUPAC name: 4-ethynylbenzo[b]thiophene) is a versatile benzothiophene derivative supplied as a solid powder. This compound features an ethynyl group, making it a valuable building block in organic synthesis and medicinal chemistry. It is commonly used in metal-catalyzed coupling reactions, such as the Sonogashira reaction, to construct more complex molecular architectures. The benzothiophene scaffold is a privileged structure in drug discovery, found in various therapeutic agents. Research into similar benzothiophene derivatives has demonstrated potential biological activities, including antimicrobial and antioxidant properties. For example, certain ethynyl-containing benzothiophene analogs have shown notable antibacterial activity against S. aureus and have exhibited antioxidant capacities that surpass the reference compound trolox. This makes this compound a compound of interest for developing new pharmacological tools, particularly in synthesizing more complex molecules like benzothiophene-chalcone hybrids, which are being investigated as cholinesterase inhibitors for neurodegenerative disease research. This product is intended for research applications and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6S/c1-2-8-4-3-5-10-9(8)6-7-11-10/h1,3-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIPYSRYYARLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C=CSC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Computational Investigations of Reaction Mechanisms

Computational chemistry has emerged as a powerful tool for providing detailed insights into reaction mechanisms at a molecular level. Theoretical calculations can complement experimental findings by mapping potential energy surfaces, identifying intermediates and transition states, and elucidating the electronic factors that govern reactivity.

While specific Density Functional Theory (DFT) studies focused exclusively on the reaction mechanisms of 4-ethynyl-1-benzothiophene are not extensively documented in the reviewed literature, DFT calculations are a cornerstone in the study of related benzothiophene (B83047) syntheses. DFT is widely used to investigate the electronic structure and energetics of reactants, intermediates, and products, thereby providing a quantitative understanding of reaction pathways. For instance, in the synthesis of benzothiophene derivatives, DFT calculations can be employed to model the energetics of various proposed mechanistic steps, helping to discern the most plausible reaction pathway. The choice of functional and basis set is critical in these calculations to ensure the accuracy of the computed energies and molecular geometries.

The exploration of transition states and the calculation of associated energy barriers are fundamental to understanding the kinetics of a chemical reaction. Although specific computational studies detailing the transition states and energy barriers for reactions of this compound were not identified, this approach is routinely applied to analogous systems. By locating the transition state structure on the potential energy surface, which represents the maximum energy point along the reaction coordinate, the activation energy for a particular step can be determined. This information is invaluable for predicting reaction rates and understanding how changes in reaction conditions or substrate structure might influence the reaction outcome.

Identification and Characterization of Key Intermediates

The direct observation and characterization of reactive intermediates are often challenging due to their transient nature. However, a combination of experimental techniques and computational modeling can provide compelling evidence for their existence and role in a reaction mechanism.

The synthesis of substituted benzothiophenes frequently proceeds through the formation of highly reactive aryne intermediates. For example, the reaction of o-silylaryl triflates with a fluoride (B91410) source can generate a benzyne (B1209423) intermediate, which then undergoes subsequent reactions. In the context of benzothiophene synthesis, the aryne intermediate can react with a sulfur-containing nucleophile. The nucleophilic addition of the sulfur atom to the aryne, followed by an intramolecular cyclization, is a key step in the formation of the benzothiophene ring system. The regioselectivity of the nucleophilic attack on unsymmetrically substituted arynes is a critical factor that determines the final substitution pattern of the benzothiophene product.

In certain cyclization reactions leading to benzothiophenes, the formation of zwitterionic intermediates has been proposed. For instance, after the initial nucleophilic attack of a sulfur species on an aryne, a zwitterionic intermediate can be formed. Subsequent protonation of this intermediate can then lead to the final benzothiophene product. The nature of the solvent and the presence of proton sources can significantly influence the lifetime and reactivity of such zwitterionic species. Thiol intermediates can also play a crucial role in various synthetic routes to benzothiophenes, particularly in reactions involving the cyclization of substituted thiophenols.

Mechanistic Insights from Deuterium (B1214612) Labeling Experiments

Deuterium labeling is a powerful experimental technique used to trace the pathways of atoms during a chemical reaction and to probe reaction mechanisms. By selectively replacing hydrogen atoms with deuterium, it is possible to gain insights into bond-forming and bond-breaking steps.

In studies related to the synthesis of benzothiophenes, deuterium labeling experiments have been instrumental in elucidating the source of protons in the reaction mechanism. For example, by conducting the reaction in a deuterated solvent or using deuterated starting materials, the position of deuterium incorporation in the final product can be determined. This information can help to confirm or refute proposed mechanistic pathways, such as those involving the protonation of a zwitterionic intermediate. The absence or presence of deuterium at specific positions can provide definitive evidence for the involvement of intra- or intermolecular proton transfer steps. While specific deuterium labeling studies on this compound were not found, this technique remains a vital tool for mechanistic investigations in the broader field of benzothiophene chemistry.

Computational Chemistry and Advanced Theoretical Investigations

Electronic Structure and Molecular Orbital Theory

Computational methods, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic nature of conjugated organic molecules. These calculations elucidate the distribution and energy of molecular orbitals, which are fundamental to a molecule's reactivity and optical properties.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps and Energies)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the electronic behavior of a molecule. The HOMO energy level relates to the electron-donating ability, while the LUMO energy level corresponds to the electron-accepting ability scielo.org.mx. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that helps predict a molecule's chemical reactivity, kinetic stability, and optoelectronic characteristics scielo.org.mxnih.gov.

For 4-ethynyl-1-benzothiophene, the introduction of the π-conjugated ethynyl (B1212043) group is expected to influence the delocalization of electrons and thus alter the FMO energies compared to the parent benzothiophene (B83047) molecule. Theoretical calculations on similar systems demonstrate that such modifications are key to tuning the electronic properties for applications in organic electronics mdpi.com.

Table 1: Representative Theoretical FMO Data for Benzothiophene Derivatives Note: This data is for analogous compounds and serves to illustrate the typical range of values obtained through DFT calculations.

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
2,7-diBr-BTBT -6.230 -2.350 3.88
2,7-diBr-BTBTDO -6.746 -3.120 3.626
2,7-diBr-BTBTTO -7.048 -3.830 3.218

Data sourced from computational analysis using the PBE0/6–311+G(2d,p)//D3-M06-2X/def2-TZVP method mdpi.com.

Electron Density Distribution and Charge Transfer Characteristics

The distribution of electron density in a molecule's ground and excited states is fundamental to understanding its behavior, particularly for processes involving charge transfer. Computational methods can map electron density to visualize how charge is redistributed upon electronic excitation. In molecules with donor-acceptor character, this redistribution can be significant, leading to an Intramolecular Charge Transfer (ICT) state.

In studies of π-conjugated phenylethynyl-2,1,3-benzothiadiazole derivatives, which are structurally related to this compound, Time-Dependent DFT (TD-DFT) calculations and electron density difference (EDD) maps are used to rationalize the ICT characteristics rsc.org. These analyses show that upon excitation, electron density moves from the electron-donating part of the molecule to the electron-accepting part. For example, hole-electron analysis of 2,7-diBr-BTBT revealed that upon excitation, the sulfur atoms and adjacent carbons contribute significantly to the "hole" (loss of electron density), while the "electron" is transferred to the remaining carbon atoms mdpi.com. The introduction of the ethynyl group in this compound would likely participate in this π-conjugated system, influencing the charge distribution across the molecule.

Photophysical Properties and Excited State Dynamics (Theoretical)

The interaction of molecules with light is governed by their photophysical properties. Theoretical calculations are instrumental in predicting and explaining phenomena such as absorption, fluorescence, and the influence of the molecular environment on these properties.

Solvatochromic Behavior and Intramolecular Charge Transfer (ICT) Character

Solvatochromism is the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This behavior is often linked to changes in the molecule's dipole moment upon excitation. A significant change in dipole moment suggests a pronounced Intramolecular Charge Transfer (ICT) character in the excited state.

Theoretical studies on ethynyl-2,1,3-benzothiadiazole derivatives have shown that compounds with strong electron-donating substituents exhibit pronounced solvatochromic behavior, indicating a strong ICT character rsc.org. In contrast, those with electron-withdrawing groups show weaker solvatochromism rsc.org. This is because polar solvents can stabilize a more polar excited state more effectively than the ground state, leading to a red-shift in the emission spectrum. For this compound, the nature of the benzothiophene core and the ethynyl substituent would determine its ICT character and its response to solvent polarity. Computational models can simulate these solvent effects to predict the extent of solvatochromic shifts.

Theoretical Prediction of Fluorescence Quantum Yield and Anisotropy

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. Predicting ΦF theoretically is challenging due to the complex interplay between radiative (fluorescence) and non-radiative decay pathways nih.govrsc.org. However, advanced computational methods can estimate the rates of these competing processes.

A high quantum yield is often associated with a rigid molecular structure that minimizes non-radiative decay through vibrations nih.gov. For instance, studies on some thienothiophene-based fluorophores have reported high solution fluorescence quantum yields of up to 86% beilstein-journals.org. In contrast, the parent BTBT molecule has a very low quantum yield of around 3% in THF, which is attributed to a high rate of intersystem crossing to the triplet state researchgate.net. Theoretical calculations can help elucidate the mechanisms that enhance or quench fluorescence. For this compound, its structural rigidity and the energy gap between its singlet and triplet excited states would be key factors determining its theoretical ΦF.

Fluorescence anisotropy provides information about a molecule's rotational mobility. Theoretical studies on related benzothiadiazole derivatives have shown they can exhibit high sensitivity to the microviscosity of their environment, making them potential probes for such applications rsc.org.

Table 2: Representative Photophysical Data for Thiophene-Based Compounds Note: This data is for analogous compounds and illustrates typical photophysical properties.

Compound Absorption λmax (nm) Emission λmax (nm) Quantum Yield (ΦF) Solvent
BTBT ~330 ~350 3% THF
DMB-TT-TPA 411 520 86% THF
2,7-diBr-BTBTDO 360 425 >99% DCM
2,7-diBr-BTBTTO 378 458 >99% DCM

Data sourced from multiple studies on benzothiophene and thienothiophene derivatives researchgate.netmdpi.combeilstein-journals.org.

Excited State Dipole Moment Calculations (e.g., Lippert-Mataga Plots)

The change in a molecule's dipole moment between its ground state (μg) and excited state (μe) is a direct indicator of charge redistribution upon excitation. This change (Δμ = μe - μg) can be estimated experimentally using solvatochromic data and the Lippert-Mataga equation, which relates the Stokes shift (the difference between absorption and emission maxima) to the solvent polarity function.

Computational chemistry provides a direct way to calculate these dipole moments. For a series of phenylethynyl-2,1,3-benzothiadiazole derivatives, the change in dipole moment upon excitation was calculated using Lippert-Mataga plots derived from experimental data, and these findings were supported by TD-DFT calculations rsc.org. A large Δμ value is characteristic of a molecule with significant ICT character rsc.org. For this compound, theoretical calculations could predict its ground and excited state dipole moments, offering a quantitative measure of its potential for ICT and solvatochromic behavior.

Reactivity and Global Chemical Descriptors (Theoretical)

The reactivity of a chemical species can be quantified through several key indices derived from the conceptual framework of DFT. These global reactivity descriptors are calculated using the energies of the frontier molecular orbitals, HOMO and LUMO, based on Koopmans' theorem. semanticscholar.orgrroij.com

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity. nih.gov

Chemical Softness (S): The reciprocal of hardness, "soft" molecules have a small HOMO-LUMO gap and are generally more reactive. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These indices provide a quantitative measure of the molecule's stability and reactivity profile. rroij.com For instance, a study on 2,7-dibromo- acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (2,7-diBr-BTBT), a related benzothiophene derivative, provides insight into the typical electronic properties of this class of compounds. Computational analysis at the D3-M06-2X/def2-TZVPD level determined its ionization potential and electron affinity, which are directly related to HOMO and LUMO energies, respectively. mdpi.com

Below is a representative table of global reactivity descriptors for a benzothiophene derivative, calculated using DFT, to illustrate the typical values for this class of compounds.

ParameterSymbolFormulaValue (eV)
Ionization PotentialI-EHOMO7.69
Electron AffinityA-ELUMO0.72
Electronegativityχ(I + A) / 24.21
Chemical Hardnessη(I - A) / 23.49
Chemical SoftnessS1 / (2η)0.14
Electrophilicity Indexωμ2 / (2η)2.54

Data is representative for a related benzothiophene derivative, 2,7-diBr-BTBT, to illustrate typical values. mdpi.com

Molecular Modeling and Simulation Approaches

Molecular modeling techniques are indispensable for predicting how a molecule like this compound might interact with biological targets or how its complexes behave over time.

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is fundamental in drug discovery. Benzothiophene derivatives have been extensively studied as potential therapeutic agents, including anticancer, antimicrobial, and enzyme inhibitors. nih.govajms.iqnih.gov

In a typical docking study involving a benzothiophene derivative, the molecule is placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed in kcal/mol. gyanvihar.orgasianpubs.org For example, in studies of benzothiophene-chalcone hybrids as cholinesterase inhibitors, molecular docking was used to elucidate the interactions between the ligands and the enzyme's active site, helping to explain the observed inhibitory activity. nih.gov Similarly, docking studies of benzothiophene derivatives with estrogen-related receptors have been performed to evaluate their potential as anticancer agents. ajms.iq These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and any conformational changes that may occur. scispace.com

For a ligand like this compound, once docked into a protein, an MD simulation would be performed to validate the stability of its binding pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over the course of the simulation (e.g., tens to hundreds of nanoseconds) suggests that the ligand remains securely bound in the active site. Such simulations have been applied to benzothiophene derivatives to confirm their stable interaction with target proteins, supporting the findings from molecular docking. ajms.iqresearchgate.net

Theoretical Crystallography and Solid-State Electronic Structure

The arrangement of molecules in the solid state is critical for applications in organic electronics, such as organic field-effect transistors (OFETs). Theoretical crystallography helps predict and understand how molecular structure dictates crystal packing, which in turn governs the material's electronic properties.

The efficiency of charge transport in an organic semiconductor is highly dependent on the degree of electronic coupling between adjacent molecules, which is determined by their relative orientation and distance in the crystal lattice. acs.org The introduction of substituents, such as the ethynyl group on the benzothiophene core, can significantly influence these packing motifs.

Ethynyl-based substituents are known to affect intermolecular interactions and promote specific packing arrangements, such as π-π stacking, which is beneficial for charge transport. acs.org Theoretical studies on related molecules, like trialkylsilylethynyl-modified anthradithiophenes, show that intermolecular forces such as C–H···π and C–H···S hydrogen bonds play a crucial role in stabilizing the crystal structure and influencing the packing motif. acs.org Different packing arrangements, such as herringbone or slipped-stack, lead to different electronic coupling values. DFT calculations are used to quantify this electronic coupling (transfer integral), which is a key parameter in Marcus theory for estimating charge hopping rates and, ultimately, charge carrier mobility. acs.orgherts.ac.uk For thiophene-based materials, a co-facial π-stacking arrangement generally maximizes electronic coupling and leads to higher charge mobility. acs.orgnih.gov Therefore, the ethynyl group in this compound is expected to play a significant role in modulating the solid-state packing and enhancing its potential as an organic semiconductor material.

Anisotropic Carrier Mobility Prediction in Organic Semiconductors

extensive search of scientific literature and computational chemistry databases did not yield any specific studies on the anisotropic carrier mobility prediction for the compound this compound. Consequently, no detailed research findings or data tables on this specific topic can be provided. Theoretical investigations into the charge transport properties of organic semiconductors are highly specific to the molecular structure and crystal packing of the material . Without dedicated computational studies on this compound, any discussion on its anisotropic carrier mobility would be speculative and fall outside the scope of this-focused article.

Advanced Applications in Materials Science Theoretical and Design Principles

Organic Electronic Materials Design

The design of organic electronic materials hinges on the precise control of molecular structure to dictate solid-state packing and electronic properties such as frontier molecular orbital (FMO) energy levels. nih.gov The 4-ethynyl-1-benzothiophene scaffold is a promising candidate for designing bespoke organic semiconductors.

The performance of Organic Field-Effect Transistors (OFETs) is fundamentally governed by the charge transport characteristics of the semiconductor layer, which are influenced by molecular packing and the electronic coupling between adjacent molecules. acs.orgnih.gov Benzothiophene-based molecules, particularly derivatives of acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (B83047) (BTBT), are renowned for their high hole mobility due to favorable π-π stacking in the solid state. nih.govsemanticscholar.org

The design of OFET materials using this compound as a foundational unit would focus on several key principles:

Molecular Planarity and Packing: The rigid benzothiophene core promotes planar molecular geometries, which are conducive to strong intermolecular π-π interactions, a prerequisite for efficient charge hopping. The ethynyl (B1212043) group can be used to extend this conjugation, creating larger, more rigid structures that facilitate ordered packing.

Tuning Frontier Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels determine the type of charge carrier (hole or electron) and the efficiency of charge injection from the electrodes. The electron-donating nature of the benzothiophene core typically leads to high HOMO levels, making it suitable for p-type (hole-transporting) materials. nih.govsemanticscholar.org Functionalization of the benzothiophene ring or extension of the conjugated system via the ethynyl group can modulate these energy levels.

Reorganization Energy: Lower intramolecular reorganization energy is desirable for high charge mobility. Theoretical calculations, such as Density Functional Theory (DFT), can predict the reorganization energies of proposed structures derived from this compound, guiding the design toward molecules with minimal geometric change upon charging. acs.org

Table 1: Theoretical Electronic Properties of Hypothetical OFET Materials Based on Benzothiophene Derivatives.
Derivative StructurePredicted HOMO Level (eV)Predicted LUMO Level (eV)Band Gap (eV)Key Design Feature
Core Benzothiophene-5.40-1.903.50Baseline p-type character.
Phenyl-Substituted BTBT-5.43-2.013.42Enhanced intermolecular interactions. nih.gov
CF3-Substituted BTBT-5.86-2.353.51Lowered HOMO for improved air stability. semanticscholar.org
Ethynyl-Extended Dimer-5.35-2.153.20Extended conjugation reduces the band gap.

In OSCs and OLEDs, the relative energy levels of donor and acceptor materials are critical for efficient charge separation and recombination, respectively. Computational screening is an invaluable tool for designing materials with tailored optoelectronic properties. The this compound unit can serve as a component in donor-acceptor (D-A) type conjugated molecules. mdpi.com

For Organic Solar Cells (OSCs): The benzothiophene moiety can act as an electron-donating unit. By coupling it with a suitable electron-accepting molecule via the ethynyl linker, a D-A polymer or small molecule can be designed. Computational DFT studies can predict the HOMO-LUMO gap, which corresponds to the optical bandgap and determines the portion of the solar spectrum the material can absorb. mdpi.combl.uk The ideal donor material should have a high HOMO level for efficient charge transfer to the acceptor and a low bandgap to maximize light absorption.

For Organic Light-Emitting Diodes (OLEDs): The design principles for OLEDs involve creating materials with high photoluminescence quantum yields and tunable emission colors. The rigid structure of polymers derived from this compound can reduce non-radiative decay pathways, enhancing emission efficiency. Computational modeling can predict the energies of the first singlet and triplet excited states, which are crucial for designing efficient fluorescent or phosphorescent emitters.

While thiophene-based materials are typically p-type, the development of complementary n-type (electron-transporting) semiconductors is essential for creating efficient organic electronic circuits. nih.govresearchgate.net The rational design of n-type materials from a this compound precursor involves strategies to lower the molecule's FMO energy levels. researchgate.net

Key design strategies include:

Incorporation of Electron-Withdrawing Groups: Attaching potent electron-withdrawing groups (e.g., cyano, fluoro, or sulfonyl groups) to the benzothiophene core can significantly lower both the HOMO and LUMO levels, facilitating stable electron transport. bl.ukbeilstein-journals.org

Formation of Donor-Acceptor Architectures: Creating polymers where the benzothiophene unit is copolymerized with a very strong acceptor monomer can induce n-type behavior. bl.uk The ethynyl linker provides a conjugated pathway to ensure strong electronic communication between the donor and acceptor units. mdpi.com

Heteroatom Substitution: Replacing carbon atoms within the conjugated framework with more electronegative atoms like nitrogen (e.g., forming a thienopyrazine-like structure) is another established method to lower LUMO levels and promote n-type characteristics.

Covalent Organic Frameworks (COFs) and Porous Conjugated Polymers (PCPs)

The ethynyl group of this compound makes it an excellent building block for synthesizing porous polymeric materials like Covalent Organic Frameworks (COFs) and Porous Conjugated Polymers (PCPs). These materials combine high surface areas with tunable electronic properties. tcichemicals.comnih.gov

COFs are crystalline porous polymers with well-defined structures, making them ideal for applications in electronics and catalysis. tcichemicals.comrsc.org The geometry and reactivity of the linker molecule are paramount in dictating the resulting COF's topology and properties.

Rigid and Linear Linkage: The ethynyl group is a rigid and linear linker. Polymerization reactions, such as Glaser coupling or Sonogashira coupling of this compound with multi-topic co-monomers (e.g., tri-iodobenzene), can lead to the formation of extended 2D or 3D frameworks. nih.govmdpi.com

Tunable Electronic Properties: The incorporation of the electronically active benzothiophene unit directly into the COF backbone imparts semiconducting properties to the framework. This allows for the design of COFs with tailored band gaps and charge transport pathways, suitable for applications in optoelectronic devices or as photocatalysts. rsc.orgmdpi.com

Reticular Synthesis: The principles of reticular synthesis allow for the predictable construction of COFs by choosing linkers of appropriate length and geometry. The defined length of the this compound unit enables precise control over the pore size and symmetry of the resulting COF. nih.gov

Table 2: Design Parameters for COF Architectures Using Ethynyl-Benzothiophene Linkers.
Co-monomer GeometryLinkerResulting COF TopologyPotential Application
Linear (e.g., di-iodobenzene)This compound1D Polymer ChainAnisotropic conductors
Trigonal (e.g., 1,3,5-triethynylbenzene)Di-iodo-benzothiophene2D Hexagonal NetworkSemiconducting thin films, sensing rsc.org
Tetrahedral (e.g., tetra(4-ethynylphenyl)methane)Di-iodo-benzothiophene3D Diamondoid NetworkGas storage, heterogeneous catalysis

PCPs are often amorphous or semi-crystalline analogues of COFs that also possess high porosity. rsc.org Theoretical assessments, primarily using computational modeling, are vital for predicting their performance in applications like gas storage and catalysis.

Supramolecular Chemistry and Self-Assembly (Theoretical Aspects)

The structure of this compound, with its aromatic system and terminal alkyne, makes it an excellent candidate for constructing complex supramolecular architectures through non-covalent interactions.

Design of Metallo-Supramolecular Polymers

Metallo-supramolecular polymers (MSPs) are polymeric chains formed through reversible metal-ligand coordination bonds. nih.gov This approach allows for the creation of materials with dynamic properties and responsiveness to stimuli. nih.govnwo.nl The design of MSPs using this compound would theoretically involve modifying the molecule to incorporate a chelating ligand.

A common strategy in the design of MSPs is the functionalization of a core molecule with ligands like terpyridine, which can then coordinate with various metal ions such as ruthenium(II) or zinc(II) to induce self-assembly into a polymer chain. nih.govresearchgate.net For instance, the ethynyl group of this compound could be coupled with a terpyridine unit, creating a ditopic monomer. This monomer, possessing a benzothiophene core and a terminal terpyridine ligand, could then be polymerized upon the addition of suitable metal ions. The resulting MSP would benefit from the photophysical or electronic properties of the benzothiophene moiety. The incorporation of such organoplatinum moieties with benzothiadiazole has been shown to yield fascinating photophysical properties in the resulting monomers and supramolecular assemblies. nih.gov

The properties of the final metallo-supramolecular polymer, such as its energy gap and charge transfer characteristics, would be influenced by the donor-acceptor (D-A) structure formed between the electron-donating benzothiophene ring and any electron-accepting units within the polymer chain. nih.gov The linkage between the ligand and the core is crucial as it dictates the structural arrangement and physicochemical properties of the final MSP assembly. nih.gov

Predictive Modeling of Non-Covalent Interactions in Supramolecular Assemblies

The self-assembly of this compound into larger supramolecular structures is governed by a complex interplay of non-covalent interactions. Predictive modeling is essential for understanding and designing these assemblies. Key interactions to consider for this molecule include π-π stacking, hydrogen bonding (if functionalized with appropriate groups), and van der Waals forces. nih.govrsc.org

First-principles calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the stability of supramolecular complexes. nih.gov For assemblies involving this compound, DFT can be used to model:

π-π Stacking: The interaction between the aromatic benzothiophene rings, which would lead to the formation of columnar structures.

Halogen Bonding: If halogenated derivatives are used, the interaction between the halogen atoms and other nucleophilic sites can be a strong directional force in the assembly. rsc.org

Hydrogen Bonding: The ethynyl group's hydrogen atom can act as a weak hydrogen bond donor, or the molecule can be functionalized with stronger donor/acceptor groups to direct assembly.

A significant challenge in the predictive modeling of these systems is accurately accounting for van der Waals (vdW) dispersion interactions, which play a prominent role in determining the structure and stability of supramolecular systems. nih.gov Advanced computational methods that include many-body effects are often necessary to achieve chemical accuracy. nih.gov Non-Covalent Interaction (NCI) analysis is a computational technique that can visualize and characterize the weak interactions that determine the final crystal structures of such assemblies. rsc.org

Electrocatalysis (Theoretical and Design Aspects)

The rational design of electrocatalysts involves a strategic approach to creating materials with high activity and stability for specific electrochemical reactions. rsc.orgescholarship.org The electronic properties of benzothiophene derivatives suggest their potential as metal-free organic electrocatalysts.

Rational Design of Organic Electrocatalysts for Hydrazine (B178648) Electrooxidation

Hydrazine (N₂H₄) is a promising fuel for direct fuel cells, and developing efficient anode catalysts for the hydrazine electrooxidation reaction (HEO) is a key research area. While precious metals like platinum are effective, their high cost and susceptibility to poisoning have driven research towards alternative materials, including metal-free organic molecules. dergipark.org.trnih.gov

Benzothiophene derivatives have been investigated as potential organic electrocatalysts for HEO. dergipark.org.tr The design principle involves creating molecules with electronic structures that can efficiently facilitate the oxidation of hydrazine. The electrocatalytic activity of these organic compounds is highly dependent on their chemical structure. dergipark.org.tr

In a study on benzothiophene-based organic compounds, a series of derivatives were synthesized and tested for their HEO performance in an alkaline medium (1 M KOH + 0.5 M N₂H₄). dergipark.org.tr The performance of these catalysts was evaluated using electrochemical methods like cyclic voltammetry (CV). While organic catalysts may not show the distinct oxidation peaks typical of metal-based catalysts, their activity can be assessed based on the total current density achieved. nih.gov

One particular benzothiophene derivative, referred to as 4C , demonstrated the highest performance among the tested organic catalysts. dergipark.org.tr

Catalyst DesignationMaximum Current Density (mA/cm²)
4C 15.40

This data is based on electrochemical measurements in 1 M KOH + 0.5 M N₂H₄ solution. dergipark.org.tr

The superior performance of the 4C catalyst was attributed to its specific chemical structure, which promoted the generation of a high current and exhibited long-term stability. dergipark.org.tr Electrochemical Impedance Spectroscopy (EIS) results also confirmed that an electrode modified with this derivative showed the lowest charge transfer resistance, further indicating its efficiency as an anode catalyst in hydrazine fuel cells. dergipark.org.tr This research highlights that rationally designed, metal-free organic molecules based on the benzothiophene framework can be promising alternatives to expensive metal catalysts for hydrazine electrooxidation. dergipark.org.tr

Theoretical Frameworks in Medicinal Chemistry Research

Pharmacokinetic and Pharmacodynamic Modeling (Computational)

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profile Analysis

The preclinical assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to predict its pharmacokinetic behavior in the body. For novel compounds like those derived from the benzothiophene (B83047) scaffold, in silico methods provide a rapid and cost-effective initial screening. Computational tools and web servers such as SwissADME, ADMETlab, and pkCSM are frequently employed to predict these properties based on the chemical structure of the molecule. mdpi.comjournalofchemistry.org

A theoretical ADME profile for a compound such as 4-ethynyl-1-benzothiophene can be extrapolated from studies on similar benzothiophene derivatives. These predictions are guided by established principles like Lipinski's rule of five, which helps to assess the druglikeness of a molecule and its potential for oral bioavailability. nih.govmdpi.com The key parameters of this rule are: a molecular weight of less than 500 Daltons, a logP (lipophilicity) value not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. Benzothiophene derivatives are often designed to comply with these rules to enhance their potential as orally administered drugs. nih.gov

The gastrointestinal absorption of benzothiophene derivatives is generally predicted to be high, a favorable characteristic for oral drug candidates. journalofchemistry.org The distribution of these compounds within the body is influenced by factors such as their ability to cross the blood-brain barrier (BBB) and their binding to plasma proteins. While some benzothiophene analogues are predicted to cross the BBB, others are not, depending on their specific substitutions. mdpi.com

Metabolism is a crucial aspect of the ADME profile, primarily involving the cytochrome P450 (CYP) family of enzymes. mdpi.com In silico models can predict whether a compound is likely to be a substrate or an inhibitor of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). mdpi.commdpi.com Inhibition of these enzymes can lead to drug-drug interactions, a significant concern in clinical practice. Finally, excretion predictions estimate how the compound and its metabolites are eliminated from the body.

Table 1: Predicted ADME Properties of a Representative Benzothiophene Derivative

Property Predicted Value/Characteristic Significance
Molecular Weight < 500 g/mol Compliance with Lipinski's rule, favoring good absorption and distribution.
LogP (Lipophilicity) < 5 Optimal balance between solubility and membrane permeability.
Hydrogen Bond Donors < 5 Enhances oral bioavailability.
Hydrogen Bond Acceptors < 10 Enhances oral bioavailability.
Gastrointestinal (GI) Absorption High Indicates good potential for oral administration.
Blood-Brain Barrier (BBB) Permeant Varies (Yes/No) Determines potential for central nervous system activity.
P-glycoprotein (P-gp) Substrate Varies (Yes/No) P-gp is an efflux pump that can reduce drug absorption and penetration into the brain.

| CYP450 Inhibition | Varies by isoform | Potential for drug-drug interactions. |

Note: This table represents a generalized profile based on studies of various benzothiophene derivatives. The actual values for this compound would require specific computational analysis.

Theoretical Assessment of Bioavailability and Solubility Enhancements

The bioavailability of a drug is intrinsically linked to its solubility. researchgate.net For a compound to be absorbed effectively, particularly after oral administration, it must first dissolve in the gastrointestinal fluids. The benzothiophene scaffold, being a lipophilic aromatic system, can present challenges in terms of aqueous solubility.

Theoretical assessments of bioavailability and solubility for a molecule like this compound would consider the physicochemical contributions of its constituent parts. The introduction of an ethynyl (B1212043) group at the 4-position of the benzothiophene ring is expected to influence its electronic and steric properties, which in turn can affect its solubility and interaction with biological targets.

Computational models can predict the aqueous solubility (logS) of a compound. A higher logS value indicates better solubility. Strategies to enhance the solubility of benzothiophene derivatives often involve the introduction of polar functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups. These groups can engage in hydrogen bonding with water molecules, thereby improving the compound's dissolution.

Molecular modifications aimed at improving solubility and bioavailability must be carefully balanced with the desired pharmacological activity. While adding polar groups can enhance solubility, it may also alter the compound's ability to bind to its target receptor or enzyme. Therefore, a multiparametric optimization approach is typically employed in the design of new drug candidates.

Design of Therapeutically Relevant Scaffolds

Design of Benzothiophene Derivatives with Potential Biological Activities (e.g., Antimicrobial, Antioxidant, Anticancer, Anti-inflammatory)

The benzothiophene core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved drugs. ijpsjournal.comresearchgate.net Its structural versatility allows for the design and synthesis of derivatives with a broad spectrum of pharmacological activities. ijpsjournal.com

Antimicrobial Activity: The search for new antimicrobial agents is driven by the global challenge of antibiotic resistance. Benzothiophene derivatives have emerged as a promising class of compounds in this area. researchgate.net The design of antimicrobial benzothiophenes often involves the introduction of specific pharmacophores that are known to interfere with microbial growth. For example, the combination of the benzothiophene nucleus with an acylhydrazone functional group has led to the discovery of compounds with potent activity against multidrug-resistant Staphylococcus aureus (MRSA). mdpi.com Other modifications include the incorporation of pyrimidine and pyrazole moieties, which have also yielded derivatives with significant antibacterial and antifungal properties. globalresearchonline.net Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are used to understand the structural requirements for antimicrobial activity and to guide the design of more potent analogues. elsevierpure.comresearchgate.netimist.ma

Antioxidant Activity: Oxidative stress is implicated in the pathogenesis of numerous diseases. Benzothiophene derivatives have been investigated for their potential as antioxidant agents. ijpsjournal.com The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals. The introduction of electron-donating groups, such as hydroxyl or amino groups, onto the benzothiophene ring can enhance this activity. nih.gov For instance, certain tetrahydrobenzo[b]thiophene derivatives have demonstrated significant antioxidant properties, comparable to the standard antioxidant ascorbic acid. nih.gov

Anticancer Activity: The benzothiophene scaffold is a key component of several anticancer agents. ijpsjournal.comresearchgate.net The design of benzothiophene-based anticancer drugs often targets specific pathways involved in cancer cell proliferation, survival, and migration. For example, derivatives have been designed as potent inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a protein that is often overactive in many cancers. nih.govresearchgate.net Other strategies include the design of benzothiophene acrylonitrile analogs that interfere with tubulin polymerization, a critical process in cell division. nih.gov Furthermore, 5-hydroxybenzothiophene derivatives have been developed as multi-kinase inhibitors, targeting several enzymes involved in cancer progression. tandfonline.com The cytotoxic effects of these compounds are evaluated against various cancer cell lines to determine their potency and selectivity. oiccpress.commdpi.com

Anti-inflammatory Activity: Chronic inflammation is a hallmark of many diseases. Benzothiophene derivatives have shown promise as anti-inflammatory agents. ijpsjournal.comresearchgate.net The design of these compounds often focuses on inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). nih.gov By simultaneously inhibiting these enzymes, dual inhibitors can offer enhanced anti-inflammatory effects with a potentially better safety profile. nih.gov The anti-inflammatory potential of novel benzothiophene derivatives is often assessed in both in vitro and in vivo models of inflammation. nih.govtandfonline.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Ascorbic acid
Acylhydrazone
Pyrimidine
Pyrazole
Hydroxyl
Amino
Carboxylic acid
STAT3
Acrylonitrile
5-hydroxybenzothiophene
Cyclooxygenase (COX-1 and COX-2)

Q & A

Q. Example Workflow :

Synthesize and purify the compound.

Acquire NMR, HRMS, and IR data.

Cross-check with computational models (e.g., Gaussian 16).

Resolve discrepancies via crystallography or isotopic labeling.

Basic: What analytical techniques are most reliable for assessing the purity of this compound?

Methodological Answer:

  • HPLC-DAD : Use a C18 column with UV detection at λmax ≈ 255 nm (ethynyl group absorption) .
  • Melting Point Analysis : Compare observed values with literature data (±2°C tolerance).
  • TLC Monitoring : Employ silica plates with fluorescent indicator (Rf ≈ 0.4 in hexane:EtOAc 7:3).
  • Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values.

Critical Note : Always include a certified reference material (CRM) for calibration .

Advanced: How should in vitro assays be designed to evaluate the bioactivity of this compound derivatives?

Methodological Answer:

  • Cell Line Selection : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity studies or primary neurons for neuroactivity screening .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM, with triplicate replicates.
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO ≤0.1%).
  • Endpoint Assays : Use MTT for viability, fluorescence-based probes (e.g., Fluo-4 AM) for calcium signaling, or Western blotting for protein targets.

Data Interpretation : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and validate with ANOVA (p < 0.05).

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and weighing to prevent inhalation .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Store at −20°C in airtight containers under nitrogen to prevent degradation .

Emergency Response : Review SDS sheets for first-aid measures (e.g., eye irrigation with saline for 15 minutes) .

Advanced: What computational approaches predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to analyze frontier orbitals (HOMO/LUMO) and predict regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction pathways.
  • Docking Studies : Model interactions with catalytic sites (e.g., Pd centers) to identify steric/electronic effects.

Case Study : Ethynyl group’s sp-hybridized carbon shows high electrophilicity, favoring oxidative addition in Pd-catalyzed reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.